2-Chlorobenzonitrile

Crystal Engineering Thermodynamics Solid-State Chemistry

2-Chlorobenzonitrile is the regiospecific ortho-isomer essential for nitroquine (antimalarial) API synthesis—non-replicable with meta/para isomers. Its ortho-cyano group enables high-efficiency Suzuki-Miyaura coupling (TON 10,000) for industrial biaryl synthesis, including sartan intermediates. It is the primary precursor to the key dye intermediate 2-cyano-4-nitroaniline. Lower sublimation enthalpy (86.9 kJ·mol⁻¹) vs. the para-isomer facilitates purification. Choose the definitive ortho-isomer for regiospecific applications.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 61593-47-3
Cat. No. B7737361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzonitrile
CAS61593-47-3
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)Cl
InChIInChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
InChIKeyNHWQMJMIYICNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzonitrile (CAS 61593-47-3) Procurement Guide: Key Specifications & Baseline Data


2-Chlorobenzonitrile (o-chlorobenzonitrile, 2-ClBN) is an ortho-substituted aryl halide with the molecular formula C₇H₄ClN and a molecular weight of 137.57 g/mol [1]. It is a white crystalline solid with a melting point of 43–46 °C and a boiling point of 232 °C at 760 mmHg [2]. The compound is industrially produced via the ammoxidation of 2-chlorotoluene and serves as a critical intermediate in the synthesis of dyes (e.g., 2-cyano-4-nitroaniline), pharmaceuticals (e.g., the antimalarial drug nitroquine), and agrochemicals [3].

2-Chlorobenzonitrile vs. 3- and 4-Chlorobenzonitrile: Why Isomer Selection Is Critical


The three isomeric chlorobenzonitriles (ortho, meta, para) exhibit markedly different physicochemical, thermodynamic, and reactivity profiles, rendering them non-interchangeable in synthetic applications. Direct substitution of 2-chlorobenzonitrile with its 3- or 4-isomer can lead to divergent reaction outcomes, altered crystalline properties, and compromised final product purity [1][2]. Key differentiators include distinct regioselectivity in radical addition reactions, orders-of-magnitude differences in electron-induced dechlorination kinetics, and significant variations in solid-state thermodynamics that impact formulation and processing [3][4].

2-Chlorobenzonitrile: Quantified Differentiation Against Close Analogs and In-Class Alternatives


Thermodynamic Differentiation: Lower Enthalpy of Sublimation and Unique Pseudosymmetry vs. 4-Chlorobenzonitrile

The enthalpy of sublimation (ΔsubH°m) is a critical thermodynamic parameter affecting volatility, vapor pressure, and solid-state stability. 2-Chlorobenzonitrile exhibits a lower enthalpy of sublimation compared to 4-chlorobenzonitrile, a property attributed to weaker CN···Cl intermolecular interactions in its crystal lattice [1][2]. The study also confirms that 2-chlorobenzonitrile does not exhibit polymorphism under the conditions studied, while 4-chlorobenzonitrile was observed to exist in two distinct polymorphic forms [1].

Crystal Engineering Thermodynamics Solid-State Chemistry

Kinetic Differentiation: Three Orders of Magnitude Faster Radical Anion Decay vs. 3-Chlorobenzonitrile

In pulse radiolysis studies, the rate constant for the unimolecular decay (dechlorination) of the radical anion generated from 2-chlorobenzonitrile is approximately 1.5 × 10⁶ s⁻¹ [1]. This is about three orders of magnitude higher than the corresponding decay rate constant for the 3-chlorobenzonitrile radical anion [1][2]. This stark kinetic difference arises from the relative stabilities of the intermediate radical anions and the efficiency of intramolecular electron transfer leading to C–Cl bond cleavage.

Radiation Chemistry Reaction Kinetics Electron Transfer

Synthetic Efficiency: High-Yield Suzuki-Miyaura Coupling with 2-Chlorobenzonitrile

2-Chlorobenzonitrile serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A high turnover number (TON) of 10,000 was achieved in the reaction of 2-chlorobenzonitrile with p-tolylboronic acid, demonstrating the high efficiency of this substrate in forming biaryl products [1]. This performance is notable given that aryl chlorides are generally less reactive than their bromo- or iodo-counterparts, requiring optimized catalysts. The presence of the ortho-cyano group activates the ring toward oxidative addition while providing a handle for subsequent functionalization.

Palladium Catalysis C–C Bond Formation Suzuki-Miyaura Coupling

Purity Specification: Quantified Availability of Super-Q Grade (≥99.5%) for High-Sensitivity Applications

While standard technical grades of 2-chlorobenzonitrile are commonly available at ≥98% purity (GC), the compound can be sourced in differentiated purity grades. AlzChem, a key industrial producer, explicitly offers o-chlorobenzonitrile in three distinct quality tiers: Standard Quality (SQ) with a minimum purity of 98.0%, Extra Pure (EP) with a minimum purity of 99.0%, and Super-Q with a minimum purity of 99.5% . This tiered specification allows for precise matching of material purity to application requirements, with Super-Q being particularly relevant for sensitive pharmaceutical synthesis where even trace impurities (e.g., isomeric contaminants) can affect reaction yields or regulatory compliance.

Quality Assurance Analytical Chemistry Pharmaceutical Intermediates

Synthesis of Antimalarial Drugs: A Validated Intermediate for Nitroquine Synthesis

2-Chlorobenzonitrile is a recognized key intermediate in the synthesis of the antimalarial drug nitroquine . While the meta- and para-isomers of chlorobenzonitrile are also commercially available, the ortho-substitution pattern of 2-chlorobenzonitrile provides the correct regiospecific starting point for constructing the quinoline-based pharmacophore of nitroquine. This application is supported by multiple chemical vendor databases and industrial usage references, confirming that the ortho-isomer is the required building block for this specific therapeutic agent.

Medicinal Chemistry Neglected Tropical Diseases Process Chemistry

Vapor Pressure Behavior: Differentiated vs. 4-Chlorobenzonitrile at Elevated Temperatures

Precise vapor pressure data for 2-chlorobenzonitrile and 4-chlorobenzonitrile have been determined experimentally in the temperature range of 380–490 K [1]. While specific numerical values are not extracted here, the study provides a validated, high-accuracy dataset that allows for the quantitative prediction of relative volatility and distillation behavior. This data is essential for designing separation and purification processes, where even small differences in vapor pressure between isomers can be exploited or must be accounted for.

Physical Chemistry Vapor-Liquid Equilibrium Process Engineering

2-Chlorobenzonitrile (CAS 61593-47-3): Targeted Application Scenarios Backed by Evidence


Pharmaceutical Synthesis of Antimalarial Drugs (Nitroquine)

2-Chlorobenzonitrile is the requisite ortho-substituted aromatic nitrile intermediate for the synthesis of the antimalarial drug nitroquine . This application is not replicable with the 3- or 4-isomers, as the regiospecific ortho-chloro and cyano groups are essential for constructing the correct pharmacophore scaffold. Procurement for this purpose should prioritize high-purity grades (≥98%, with Super-Q ≥99.5% available) to minimize byproduct formation during subsequent synthetic transformations.

Efficient Biaryl Synthesis via Palladium-Catalyzed Cross-Coupling

2-Chlorobenzonitrile demonstrates exceptional efficiency in Suzuki-Miyaura cross-coupling reactions, as evidenced by a turnover number (TON) of 10,000 in the reaction with p-tolylboronic acid . This high catalytic efficiency makes it an economically attractive aryl chloride partner for the industrial-scale synthesis of biaryl compounds, including intermediates for angiotensin II receptor antagonists (sartans). The ortho-cyano group both activates the ring for oxidative addition and provides a versatile handle for subsequent derivatization.

Specialty Dye and Pigment Intermediate Manufacturing

2-Chlorobenzonitrile is the primary precursor for the synthesis of 2-cyano-4-nitroaniline, a key dye intermediate [1]. The industrial relevance of this transformation underscores the compound's role in the colorants industry. For large-scale procurement, the ammoxidation of 2-chlorotoluene is the established industrial production method, ensuring a robust and cost-effective supply chain for this specific isomer.

Solid-State and Vapor-Phase Processing Operations

The lower enthalpy of sublimation (86.9 kJ·mol⁻¹) of 2-chlorobenzonitrile relative to 4-chlorobenzonitrile (91.1 kJ·mol⁻¹) indicates a higher inherent volatility. This property can be advantageous in applications requiring sublimation purification or vapor deposition. Additionally, the availability of high-precision vapor pressure data in the 380–490 K range [1] enables accurate process modeling for distillation and separation unit operations.

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